3-(1H-benzimidazol-2-yl)-N-(2-fluorophenyl)propanamide
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Overview
Description
3-(1H-benzimidazol-2-yl)-N-(2-fluorophenyl)propanamide: is a chemical compound with the following properties:
Linear Formula: C₁₆H₁₁FN₂O
CAS Number: 881672-83-9
Molecular Weight: 266.277 g/mol
This compound belongs to the class of arylpropenones and contains both a benzimidazole ring and a fluorophenyl group. Its structure is shown below:
Structure:
!Compound Structure
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common reagents and conditions used in these reactions would depend on the specific reaction type. Major products formed from these reactions would also vary.
Scientific Research Applications
- Chemistry : As a building block for more complex molecules.
- Biology : Investigating its interactions with biological systems.
- Medicine : Exploring its pharmacological properties.
- Industry : Developing novel materials or catalysts.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have information on similar compounds at the moment, it’s essential to explore related structures and highlight the uniqueness of this compound in future research.
Remember that this information is based on available data, and additional research may provide further insights
Properties
Molecular Formula |
C16H14FN3O |
---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C16H14FN3O/c17-11-5-1-2-6-12(11)20-16(21)10-9-15-18-13-7-3-4-8-14(13)19-15/h1-8H,9-10H2,(H,18,19)(H,20,21) |
InChI Key |
VPHBTFIZLASMGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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